1,13-Tridecanolide
Description
Contextualization within the Macrolactone Class
Oxacyclotetradecan-2-one is classified as a macrolide or, more specifically, a macrolactone. nih.govfoodb.ca This classification is due to its structure, which features a large lactone ring composed of at least twelve members. foodb.ca Macrolactones are a diverse group of compounds, both naturally occurring and synthetic, characterized by this large ring containing an ester functional group. The ring structure of these compounds, often with restricted rotation, can lead to unique three-dimensional conformations that are crucial to their chemical and biological activities. vulcanchem.com
The defining feature of Oxacyclotetradecan-2-one is its 14-membered macrocyclic lactone structure, where a ketone group is located at the second position of the 13-carbon and 1-oxygen atom ring. vulcanchem.com This places it among other macrolides that are investigated for their varied properties and applications.
Significance and Emerging Research Trajectories for Oxacyclotetradecan-2-one
The significance of Oxacyclotetetradecan-2-one is underscored by its presence in various natural sources and its potential applications. It has been identified as a component in a variety of plants and mushrooms, such as those of the Dictyophora genus. biomedpharmajournal.org For instance, it is a major ingredient in the volatile oil of Dictyophora echinovalvata. biomedpharmajournal.org The compound has also been reported in Angelica archangelica and Angelica dahurica. nih.govarabjchem.org
Current research is exploring several promising avenues for Oxacyclotetradecan-2-one and its derivatives. One area of interest is its potential use in the flavor and fragrance industry due to its unique scent profile. lookchem.com For example, a derivative, 13-methyl-oxacyclotetradecane-2,11-dione, is noted for its potential use in aromatherapy and as a component in fragrances and flavorings. lookchem.com Additionally, Oxacyclotetradecan-2-one has been identified as an odor-contributing volatile compound in a Brazilian cultivar of Capsicum frutescens pepper, contributing to its sweet, herbal, and pepper-like aroma. scielo.br
Furthermore, the compound is a subject of study for its potential bioactive properties. Research has indicated that volatile oils containing Oxacyclotetradecan-2-one may possess antibacterial and antifungal activities. biomedpharmajournal.org Its presence in endophytic fungi associated with medicinal plants suggests it could contribute to the production of bioactive chemicals with potential for novel drug development. mdpi.com For instance, it has been detected in extracts of Eleocharis dulcis, a plant with known antioxidant and antibacterial properties. cabidigitallibrary.org Studies have also identified it as a secondary bioactive compound from endosymbiotic bacteria, which have shown antibacterial activities. nih.gov The compound is also a component of extracts from Mangifera indica (mango), which have demonstrated antimalarial properties in studies on mice. tjpr.org
Interactive Data Table: Chemical Properties of Oxacyclotetradecan-2-one
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₃H₂₄O₂ | nih.govnist.gov | |
| Molecular Weight | 212.33 | g/mol | nih.gov |
| Melting Point | 24.5 - 26.5 | °C | lookchem.comcas.org |
| Boiling Point | 317.6 | °C at 760mmHg | lookchem.com |
| Density | 0.9 | g/cm³ | lookchem.com |
| Flash Point | 130.6 | °C | lookchem.com |
| XLogP3 | 4.7 | nih.govlookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1725-04-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
oxacyclotetradecan-2-one |
InChI |
InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2 |
InChI Key |
IUDIJIVSWGWJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCOC(=O)CCCCC1 |
melting_point |
27.5 °C |
Other CAS No. |
1725-04-8 |
physical_description |
Solid |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Pathways of Oxacyclotetradecan 2 One
Natural Occurrence in Botanical Species
Isolation from Angelica archangelica
Oxacyclotetradecan-2-one has been identified as a constituent of the root oil of Angelica archangelica L. nist.govcontaminantdb.cawikidata.org. In one analysis of Angelica root essential oil, Oxacyclotetradecan-2-one, also referred to as Tridecanolide, was detected at a concentration of 0.20%. lgbotanicals.com The volatile components from the root of Angelica archangelica have been studied using methods such as hydrodistillation and supercritical fluid extraction (SFE). researchgate.net While the same compounds were generally extracted by both methods, the percentage composition varied significantly. researchgate.net
Identification in Capsicum Species (Pepper) Volatilomes
The volatilome, or the complete set of volatile organic compounds, of various Capsicum species has been analyzed, revealing the presence of Oxacyclotetradecan-2-one. In a study of a new Brazilian tabasco pepper cultivar, BRS Avai (Capsicum frutescens), Oxacyclotetradecan-2-one was identified as one of the volatile compounds. scielo.br The primary chemical class found in the pepper was esters, which constituted 92% of the total area in the analysis. scielo.br Further research on healthy and diseased peppers (Capsicum annuum L.) has led to the identification of a wide range of volatile compounds. nih.gov While acetic acid and 2-furanmethanol were major compounds in both healthy and diseased peppers, a total of 96 compounds were separated and identified under optimal conditions. nih.gov In another comprehensive analysis of dried chili peppers (Capsicum annuum L.), 380 volatile organic compounds were identified, including alcohols, aldehydes, ketones, hydrocarbons, and esters. mdpi.com
Table 1: Volatile Compound Classes in Dried Capsicum annuum L.
| Compound Class | Number of Compounds Identified |
|---|---|
| Alcohols | 62 |
| Aldehydes | 50 |
| Ketones | 68 |
| Hydrocarbons | 60 |
| Esters | 99 |
| Acids | 18 |
| Other | 23 |
Data sourced from a comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry analysis of dried chili peppers. mdpi.com
Detection in Citrullus colocynthis Extracts
Research on the fruit extracts of Citrullus colocynthis (L.) Schrad has confirmed the presence of Oxacyclotetradecan-2-one. In a study analyzing various solvent extracts of the fruits, Oxacyclotetradecan-2-one was identified in the petroleum ether extract at a concentration of 2.13%. ekb.eg This plant, belonging to the Cucurbitaceae family, contains a diverse array of chemical constituents, including alkaloids, flavonoids, and terpenoids. mdpi.comresearchgate.netiosrphr.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of seed extracts has also revealed a rich and complex chemical profile. mdpi.com
Presence in Eleocharis dulcis Extracts
Oxacyclotetradecan-2-one has been detected in the leaves of Eleocharis dulcis, commonly known as Chinese water chestnut. cabidigitallibrary.org An analysis of the ethanol (B145695) extract of the leaves using two different extraction methods, maceration and ultrasound-assisted extraction (UAE), identified Oxacyclotetradecan-2-one. cabidigitallibrary.org In the maceration extract, it was present at a concentration of 1.15%. cabidigitallibrary.org Eleocharis dulcis is an aquatic plant that is a source of various bioactive compounds. ijpsjournal.comresearchgate.net
Table 2: Concentration of Oxacyclotetradecan-2-one in Eleocharis dulcis Leaf Extract (Maceration Method)
| Compound | Concentration (%) |
|---|---|
| Oxacyclotetradecan-2-one | 1.15 |
Data from a study on the chemical components of Eleocharis dulcis leaves. cabidigitallibrary.org
Analysis in Populus Species Wood Metabolites
Metabolomic studies of the wood-forming tissues of Populus species have provided a comprehensive overview of the chemical constituents present. slu.sediva-portal.org Wood, or secondary xylem, is a complex tissue rich in a variety of primary and secondary metabolites. nih.govnih.gov A detailed analysis of three poplar clones identified 699 metabolites, which were classified into nine superclasses, including lipids and lipid-like molecules, organic oxygen compounds, and phenylpropanoids and polyketides. nih.gov While these studies provide a broad metabolic map, the specific identification of Oxacyclotetradecan-2-one was not highlighted in the provided search results. However, the presence of a wide range of organic compounds suggests the potential for its occurrence.
Characterization in Achillea wilhelmsii Extracts
Achillea wilhelmsii is a medicinal plant known for its diverse chemical composition, including essential oils rich in monoterpenoids and sesquiterpenes. ubbcluj.ronih.govhealthbiotechpharm.orgtandfonline.com Multiple studies have characterized the chemical constituents of its extracts. For instance, one analysis identified 52 compounds in the essential oil, with carvacrol, dihydrocarvone, linalool, and 1,8-cineole being the main components. nih.gov Another study found 1,8-cineole, o-cymene, and piperitone (B146419) as major constituents. tandfonline.com While Oxacyclotetradecan-2-one was not explicitly mentioned as a component in the provided search results, the extensive chemical profiling of this species indicates a rich and varied metabolome.
Production by Microbial and Endophytic Organisms
The compound Oxacyclotetradecan-2-one, a macrolide, is not only a synthetic chemical but is also produced by various microorganisms, particularly endophytic fungi. nih.govnih.govfoodb.ca These fungi, which live within plant tissues without causing any apparent harm, are a rich source of bioactive secondary metabolites. researchgate.netsemanticscholar.org
Isolation from Endophytic Fungi Associated with Medicinal Plants
Endophytic fungi are considered a significant reservoir for novel bioactive compounds, which may have applications in medicine and agriculture. nih.govresearchgate.net The close relationship between these fungi and their host plants can lead to the production of unique metabolites. nih.gov
Recent studies have identified Oxacyclotetradecan-2-one in endophytic fungi isolated from medicinal plants. For instance, it was detected in Aspergillus brasiliensis and Fusarium oxysporum, which were isolated from the root and seed of the medicinal plant Balanites montanum. nih.govmdpi.com Another study identified 13-Methyl-oxacyclotetradecan-2-one from endosymbiotic bacteria associated with the pomegranate aphid. nih.govscispace.com It has also been found in cultures of endophytic fungi isolated from the bark of black mangroves. researchgate.netelixirpublishers.com The production of such compounds by endophytes highlights their potential as a sustainable source, reducing the need to harvest the host plants. nih.gov
| Endophytic/Microbial Source | Host Plant/Source | Compound Variant | Reference |
|---|---|---|---|
| Aspergillus brasiliensis | Balanites montanum (root) | Oxacyclotetradecan-2-one | nih.govmdpi.com |
| Fusarium oxysporum | Balanites montanum (seed) | Oxacyclotetradecan-2-one | nih.govmdpi.com |
| Endophytic Fungi | Black Mangrove (bark) | Oxacyclotetradecan-2-one | researchgate.netelixirpublishers.com |
| Endosymbiotic Bacteria | Pomegranate Aphid | 13-Methyl-oxacyclotetradecan-2-one | nih.govscispace.com |
Microbial Fermentation and Biotransformation Pathways
Microbial fermentation is a key process for producing Oxacyclotetradecan-2-one and other complex organic molecules. Fungi, in particular, utilize intricate biosynthetic pathways to assemble these compounds. Polyketide synthases (PKSs) are crucial enzymes in the biosynthesis of macrolides like Oxacyclotetradecan-2-one. rsc.orgacs.orgnih.gov These enzymes catalyze the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization to form the characteristic lactone ring. nih.govresearchgate.net
The biosynthesis of fungal macrocyclic lactones often involves a collaboration between highly reducing and non-reducing polyketide synthases. acs.orgresearchgate.net For example, the biosynthesis of menisporopsin A, a macrocyclic polylactone, requires the action of two distinct PKSs. rsc.orgresearchgate.net
Biotransformation, the use of microbial cells or their enzymes to modify a chemical compound, is another important pathway. nih.gov Microorganisms can introduce functional groups, such as hydroxyl groups, with high selectivity, leading to the formation of novel derivatives. nih.gov For example, the fungus Alternaria alternata has been used to biotransform various substrates, producing new compounds through reactions like hydroxylation and reduction. nih.gov This process can be harnessed to produce structural analogs of Oxacyclotetradecan-2-one with potentially different biological activities.
Advanced Isolation Methodologies for Oxacyclotetradecan-2-one
The isolation of Oxacyclotetradecan-2-one from microbial cultures requires efficient extraction and purification techniques. Several advanced methodologies have been developed to improve the yield and purity of the isolated compound.
Targeted Solvent Extraction Techniques
Solvent extraction is a fundamental technique for isolating secondary metabolites from fungal cultures. msstate.edu The choice of solvent is critical and depends on the polarity of the target compound. For macrolides like Oxacyclotetradecan-2-one, which are relatively non-polar, solvents such as ethyl acetate (B1210297), n-pentane, and dichloromethane (B109758) are commonly used. researchgate.netnih.govlibretexts.org
Liquid-liquid extraction (LLE) is a widely used method where the fungal broth or a crude extract is partitioned between an aqueous phase and an immiscible organic solvent. mdpi.comorganomation.com The efficiency of this process can be enhanced by using techniques like accelerated solvent extraction (ASE), which employs elevated temperatures and pressures to increase extraction speed and reduce solvent consumption. organomation.comthermofisher.cn A study on the extraction of metabolites from the fungus Trichoderma viride utilized n-pentane for the extraction of volatile constituents. nih.gov Another study on endophytic fungi from black mangroves used neat ethyl acetate for the extraction of secondary metabolites. researchgate.netelixirpublishers.com The optimization of solvent systems is crucial; for instance, a mixture of butanol, methanol, and water (2:1:1, v/v) was found to be effective for extracting a broad range of metabolites from a filamentous fungal culture. msstate.edu
| Extraction Technique | Solvent(s) | Fungal/Microbial Source Example | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction | Ethyl acetate | Endophytic fungi from Black Mangroves | researchgate.netelixirpublishers.com |
| Solvent Extraction | n-Pentane | Trichoderma viride | nih.gov |
| Optimized Solvent Mixture | Butanol:Methanol:Water (2:1:1) | Macrophomina phaseolina | msstate.edu |
| Accelerated Solvent Extraction (ASE) | Dichloromethane:Acetone (1:1) | General application for organic analytes | thermofisher.cn |
Distillation-Based Extraction Protocols (e.g., Simultaneous Distillation Extraction)
For volatile and semi-volatile compounds, distillation-based methods are particularly effective. Simultaneous distillation-extraction (SDE) is an advanced technique that combines steam distillation with solvent extraction in a single apparatus. researchgate.netresearchgate.net This method is advantageous for extracting trace amounts of volatile compounds from a complex matrix. researchgate.net In a typical SDE setup, the sample is steam distilled while a low-boiling-point organic solvent is continuously recycled to extract the volatile components from the steam distillate. nih.govresearchgate.net This technique has been successfully used to isolate volatile metabolites from various natural sources, including fungi. nih.govresearchgate.net For example, a modified Likens and Nickerson apparatus was used for the hydro-distillation and simultaneous extraction of volatile constituents from fresh mycelia of Trichoderma viride using n-pentane as the solvent. nih.gov
Ultrasound-Assisted Extraction Optimization
Ultrasound-assisted extraction (UAE) is a green and efficient technique that utilizes the energy of ultrasonic waves to enhance the extraction process. nih.govmdpi.com The cavitation bubbles generated by ultrasound disrupt the cell walls of the microorganisms, facilitating the release of intracellular metabolites into the solvent. mdpi.commdpi.com This method offers several advantages, including reduced extraction time, lower solvent consumption, and increased extraction yield compared to conventional methods. nih.govnih.gov
The efficiency of UAE can be optimized by adjusting various parameters, such as temperature, extraction time, and ultrasound power. mdpi.comsemanticscholar.org For instance, a study on the extraction of bioactive compounds from grape pomace found that the optimal conditions were a temperature of 55°C, an amplitude of 40%, and a treatment time of 6 minutes. nih.gov Another study optimized the UAE of phenolic compounds from Tricosanthes cucumerina leaves and determined the best conditions to be a temperature of 40°C, a duration of 6.25 minutes, and an amplitude of 40%. mdpi.com These optimization strategies are crucial for maximizing the recovery of Oxacyclotetradecan-2-one from microbial sources.
Table of Compounds
| Compound Name |
| Oxacyclotetradecan-2-one |
| 13-Methyl-oxacyclotetradecan-2-one |
| Menisporopsin A |
| Ethyl acetate |
| n-Pentane |
| Dichloromethane |
| Butanol |
| Methanol |
Chromatographic Enrichment and Purification Strategies
Chromatography is the cornerstone for the enrichment and final purification of Oxacyclotetradecan-2-one from crude biological extracts. A combination of different chromatographic techniques is often necessary to achieve the high degree of purity required for structural elucidation and biological testing. These methods exploit differences in the compound's polarity, size, and volatility to separate it from a complex mixture of other metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently used analytical tool for identifying Oxacyclotetradecan-2-one in volatile fractions of extracts. phytojournal.comnih.gov In studies on Indoneesiella echioides and Pluchea lanceolata, GC-MS analysis of the extracts confirmed the presence of the compound by comparing its mass spectrum and retention time with those of known standards and library data. phytojournal.comnih.gov Prior to GC-MS analysis, a simple purification step, such as passing the extract through a syringe filter, is often performed. nih.gov
For preparative scale purification, column chromatography is a fundamental technique. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is typically a non-polar solvent system, such as hexane (B92381) and ethyl acetate. researchgate.net The polarity of the solvent mixture is carefully optimized to achieve separation. For other macrocyclic lactones, purification has been achieved using a sequence of columns, including active alumina, C-18 solid-phase extraction (SPE) cartridges, and finally silica gel columns, demonstrating a multi-step approach to remove impurities. unipr.it
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical quantification and final purification. Reversed-phase columns, such as C18, are frequently employed. nih.gov For the analysis of related macrolides, a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer has proven effective. cuni.cz HPLC can be coupled with various detectors, including mass spectrometry (LC-MS) or fluorescence detectors (LC-FL), which provide the high sensitivity and specificity needed to detect and quantify trace amounts of the compound in complex matrices like milk. nih.gov The use of a low-temperature purification step before LC analysis can help precipitate interfering matrix components, thereby improving the quality of the chromatographic data. nih.gov
| Chromatographic Technique | Stationary Phase / Column | Mobile Phase / Conditions | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Column (e.g., DB-5) | Temperature Gradient | Identification & Profiling |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Preparative Purification |
| Solid-Phase Extraction (SPE) | C18 or Alumina | Methanol / Water | Initial Cleanup & Enrichment |
| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Acetonitrile / Water or Buffer | Analytical Quantification & Final Purification |
Synthetic Methodologies and Chemical Derivatization of Oxacyclotetradecan 2 One
Conventional Chemical Synthesis of Oxacyclotetradecan-2-one
Conventional organic synthesis provides a robust and versatile toolkit for constructing macrolactones. These methods rely on the development of specialized reagents and strategies to promote intramolecular cyclization over competing intermolecular polymerization.
The synthesis of macrocycles is a persistent challenge in organic chemistry due to unfavorable entropic factors and the potential for oligomerization. uni-kiel.deacs.org To overcome this, high-dilution conditions are often employed to favor intramolecular reactions. Over the decades, several powerful macrolactonization methods have been developed, which are broadly applicable to the synthesis of Oxacyclotetradecan-2-one. Key strategies include:
Corey-Nicolaou Macrolactonization: Utilizes pyridine-2-thiol (B7724439) esters of ω-hydroxy acids, which are activated by silver ions to promote cyclization. acs.org
Yamaguchi Macrolactonization: Involves the formation of a mixed anhydride (B1165640) from the ω-hydroxy acid using 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of DMAP to catalyze the intramolecular esterification. nih.gov
Mukaiyama Macrolactonization: Employs pyridinium (B92312) salts, such as 1-methyl-2-chloropyridinium iodide, to activate the carboxylate and facilitate ring closure. acs.org
Ring-Closing Metathesis (RCM): A modern and powerful method that forms a cyclic alkene from a linear diene precursor using a ruthenium catalyst, such as a Grubbs catalyst. numberanalytics.com The resulting unsaturated lactone can then be hydrogenated to yield the saturated macrocycle.
The success of modern macrolactonization often hinges on the selection of specific reagents and catalysts that activate the substrate and control the reaction pathway.
EDC and DMAP: The combination of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is a cornerstone of esterification and macrolactonization, often referred to as Steglich esterification or Keck macrolactonization. rsc.orgyoutube.com In this process, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. youtube.com DMAP then intercepts this intermediate to form an even more reactive N-acylpyridinium species, which readily undergoes intramolecular attack by the terminal hydroxyl group to form the macrolactone. rsc.orgyoutube.com This method is widely used due to its mild conditions and the water-solubility of the urea (B33335) byproduct derived from EDC, which simplifies purification. acs.orgresearchgate.net
Grubbs Catalyst: Ring-closing metathesis (RCM) has emerged as a premier strategy for forming cyclic compounds, including macrolactones. numberanalytics.comrsc.org Ruthenium-based catalysts, particularly the first and second-generation Grubbs catalysts, are highly effective for this transformation. acs.orgacs.org The synthesis of a macrolactone like Oxacyclotetradecan-2-one via RCM would involve preparing a linear precursor containing both an alkene and an acrylic ester moiety. The Grubbs catalyst then facilitates the intramolecular metathesis to close the ring, forming an α,β-unsaturated macrolactone. acs.orgorganic-chemistry.org This unsaturated product can subsequently be reduced to the target saturated lactone. The high functional group tolerance and efficiency of Grubbs catalysts make RCM a versatile approach. numberanalytics.comacs.org
| Method | Key Reagents | Mechanism Principle | Advantages |
|---|---|---|---|
| Keck Macrolactonization | EDC, DMAP | Carboxylic acid activation via O-acylisourea and N-acylpyridinium intermediates. youtube.com | Mild conditions, water-soluble byproducts simplify purification. acs.org |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Formation of a highly reactive mixed anhydride intermediate. nih.gov | High yields, effective for sterically hindered substrates. |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (I or II) | Ruthenium-catalyzed intramolecular olefin metathesis. numberanalytics.com | Excellent functional group tolerance, powerful for complex structures. acs.orgacs.org |
While Oxacyclotetradecan-2-one itself is an achiral molecule, many of its biologically active analogs and derivatives possess stereocenters. The synthesis of these chiral derivatives requires stereoselective or enantioselective methods.
For instance, the enantioselective synthesis of optically active unsaturated lactones has been achieved through a combination of asymmetric allylic carboxylation using a planar-chiral ruthenium catalyst, followed by ring-closing metathesis with a Grubbs catalyst. rsc.org This modular approach allows for the construction of chiral γ- and δ-lactones and demonstrates a pathway that could be adapted for larger, chiral macrocyclic lactone derivatives. rsc.org
Furthermore, stereoselective syntheses of substituted 14-membered macrolides have been reported. For example, the synthesis of both enantiomers of 13-tetradecanolide (a methyl-substituted analog of Oxacyclotetradecan-2-one) has been accomplished, highlighting the ability to control stereochemistry in this class of molecules. google.com These syntheses often rely on using chiral building blocks or employing stereoselective reactions at key steps in the synthetic sequence. In contrast to these chemical methods, the stereotolerance of certain enzymes, such as the previously mentioned resorcylic acid lactone thioesterases, represents a different aspect of stereochemistry in macrocycle synthesis, where the biocatalyst can process multiple stereoisomers of a substrate. acs.orgnih.gov
Structural Modification and Analog Synthesis of Oxacyclotetradecan-2-one
The 14-membered ring of oxacyclotetradecan-2-one serves as a versatile scaffold for chemical modification. Researchers have explored various strategies to alter its structure, aiming to create analogs with novel properties. These modifications include derivatization at different positions of the macrolactone ring, altering the ring size through skeletal editing, and introducing new functional groups.
One significant area of research involves the derivatization of 14-membered macrolactones at the C-2 and C-4 positions. researchgate.net Chemoenzymatic approaches have been successfully employed to introduce modifications. For instance, by integrating a promiscuous malonyl/acetyl-transferase (MAT) domain from murine fatty acid synthase into a bacterial modular polyketide synthase (PKS), researchers have been able to produce derivatives of 14-membered macrolactones. researchgate.netnih.gov This hybrid PKS system can utilize modified extender units like fluoromalonyl-CoA and fluoromethylmalonyl-CoA, leading to the regioselective incorporation of fluorine or fluoro-methyl groups into the polyketide backbone. nih.gov This method has been demonstrated in the synthesis of fluorinated 12- and 14-membered macrolactones. nih.gov
Another key strategy for creating analogs is through skeletal modifications of the macrocyclic ring. rsc.org This can involve ring contraction, where a 14-membered macrolactone is converted into a 12-membered ring system. rsc.org Such a transformation, known as trans-lactonization, has been shown to alter the biological properties of the resulting compounds. rsc.org Conversely, macrocyclic editing can also be used to construct different ring systems. For example, a 16-membered macrocycle, designed as an intermediate for the synthesis of other natural products, was synthesized using a Mitsunobu macrocyclization followed by a sequence of Birch reduction and oxidative C-C cleavage to edit the macrocycle's carbon skeleton. rsc.org
The following table summarizes selected examples of structural modifications and analog synthesis starting from 14-membered macrolactone precursors.
| Precursor | Modification Strategy | Reagents/Conditions | Modified Product(s) | Research Focus | Reference |
| PIKS pentaketide | Chemoenzymatic Derivatization | M5-M6-TE or M5-M6-TE mediated conversion with MMalCoA/MalCoA substrate mixture | C-2 or C-4 modified 14-membered macrolactones (compounds 19 and 21) | Production of derivatized macrolactones | researchgate.net |
| PIKS pentaketide | Chemoenzymatic Derivatization | M5-M6-TE or M5-M6-TE mediated conversion with MMalCoA/FMMalCoA substrate mixture | C-2 or C-4 modified 14-membered macrolactones (compounds 20 and 22) | Production of derivatized macrolactones | researchgate.net |
| 14-membered aglycon (Erythromycin derived) | Trans-lactonization (Skeletal Modification) | Not specified | 12-membered ring systems | Structure-activity relationship (SAR) studies | rsc.org |
| Aryl ether macrocycle | Skeletal Editing via Birch Reduction and Ozonolysis | 1. Birch Reduction2. Ozonolysis | β-ketolactone | Synthesis of complex natural product scaffolds | rsc.org |
| Pentaketide substrate | Chemoenzymatic Fluorination | DEBS/FAS hybrid enzyme, fluoromalonyl-CoA | Fluorinated 14-membered macrolactones | Introduction of fluorine to create novel analogs | nih.gov |
These synthetic and biosynthetic methodologies highlight the adaptability of the oxacyclotetradecan-2-one framework for creating a diverse library of analogs. The ability to modify the ring size, introduce substituents at specific positions, and perform complex skeletal rearrangements opens up new avenues for exploring the chemical space around this important macrolide structure. nsf.gov
Biological and Biochemical Significance of Oxacyclotetradecan 2 One
Elucidation of Biological Interactions at the Cellular Level
The study of how chemical compounds interact with cellular machinery is fundamental to understanding their biological significance. This section reviews the current knowledge regarding Oxacyclotetradecan-2-one's effects on key cellular processes.
Mechanistic Studies of Actin Polymerization Disruption
The actin cytoskeleton is crucial for cell shape, motility, and division. Numerous natural compounds are known to interfere with the process of actin polymerization. However, based on currently available scientific literature, there are no specific mechanistic studies detailing the role of Oxacyclotetradecan-2-one in the disruption of actin polymerization. Research on compounds that disrupt actin dynamics typically focuses on agents like cytochalasins and latrunculins, which alter the actin monomer-polymer equilibrium. nih.gov
Influence on Mitotic Spindle Formation
Proper formation of the mitotic spindle is essential for accurate chromosome segregation during cell division. Alterations to this process can be induced by various chemical agents. To date, specific research detailing the influence of Oxacyclotetradecan-2-one on mitotic spindle formation has not been reported in publicly accessible scientific literature.
Contributions to Biological Aroma and Flavor Profiles
Volatile organic compounds (VOCs) are critical to the flavor and aroma of many plants and foods. Oxacyclotetradecan-2-one has been identified as one such compound, contributing to the complex scent profiles of certain botanicals.
Analysis of Volatile Organic Compound (VOC) Roles in Plants and Food
Oxacyclotetradecan-2-one, also known by its synonym 13-Tridecanolide, is recognized as a natural volatile compound. thegoodscentscompany.commedchemexpress.com It has been identified as an odor component in the essential oil extracted from the roots of Angelica archangelica (garden angelica). medchemexpress.commdpi.com The essential oil of angelica root is utilized in the food and beverage industry for flavoring and also in perfumery for its warm, musky, and earthy aroma. thegoodscentscompany.comuottawa.caedenbotanicals.com The presence of macrocyclic lactones like Oxacyclotetradecan-2-one is significant as this class of compounds is often associated with musk-like scents.
Table 1: Natural Occurrence of Oxacyclotetradecan-2-one as a VOC
| Compound Name | Natural Source | Plant Part | Reported Role |
|---|---|---|---|
| Oxacyclotetradecan-2-one (13-Tridecanolide) | Angelica archangelica L. | Root | Aroma/Odor Compound medchemexpress.com |
| 12-methyl-13-tridecanolide | Angelica archangelica L. | Root | Natural Constituent thegoodscentscompany.com |
Metabolomic Profiling of Oxacyclotetradecan-2-one in Biological Systems
Metabolomics allows for the comprehensive analysis of small molecules within a biological system. According to the Human Metabolome Database, Oxacyclotetradecan-2-one has been detected in some foods, including fruits, green vegetables, and fats and oils, although it has not been quantified. hmdb.ca This suggests it may serve as a potential biomarker for the consumption of these food items. hmdb.ca However, the database also notes that very few scientific articles have been published on this specific compound, and detailed metabolomic studies profiling its presence and concentrations in various biological systems are not widely available. hmdb.ca
Natural Product Functionality and Efficacy
Oxacyclotetradecan-2-one is classified as a natural product, specifically a macrolide analogue. medchemexpress.comhmdb.ca Its primary documented function is its contribution to the aroma of Angelica archangelica. medchemexpress.com While many natural products from plants possess a wide range of biological activities, specific studies detailing other functionalities or the efficacy of isolated Oxacyclotetradecan-2-one are limited in the current scientific literature.
Table 2: Functional Classification of Oxacyclotetradecan-2-one
| Classification | Known Function | Source Organism |
|---|---|---|
| Natural Product / Macrolide medchemexpress.comhmdb.ca | Odor / Aroma Compound medchemexpress.com | Angelica archangelica L. medchemexpress.com |
Assessment of Antileishmanial Activity
Investigations into the antileishmanial potential of phytochemicals have identified Oxacyclotetradecan-2-one as a constituent of a plant fraction with notable activity. A study involving the hexane (B92381) fraction from the whole plant of Achillea wilhelmsii demonstrated antileishmanial effects against the promastigote forms of Leishmania major. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis identified Oxacyclotetradecan-2-one as one of 66 compounds present in this active fraction. researchgate.net
The entire hexane fraction exhibited a half-maximal inhibitory concentration (IC50) of 7.02 ± 0.83 µg/mL. researchgate.net While the specific contribution of Oxacyclotetradecan-2-one to this activity has not been isolated, its presence in a fraction with proven antileishmanial effects suggests it may be a component of interest for further investigation. researchgate.net The search for new treatments for leishmaniasis is critical due to the limitations and toxicity of current therapies. nih.govnih.gov
Table 2: Antileishmanial Activity of Achillea wilhelmsii Fraction Containing Oxacyclotetradecan-2-one
| Source Material | Target Organism | IC50 (µg/mL) |
|---|---|---|
| Whole Plant Hexane Fraction of Achillea wilhelmsii | Leishmania major | 7.02 ± 0.83 |
Broad-Spectrum Antimicrobial Potential as a Macrolide
The chemical structure of Oxacyclotetradecan-2-one places it within the macrolide class of compounds, which are known for their significant and broad-spectrum antimicrobial activities. Macrolides are characterized by a large lactone ring, and this structural feature is central to their biological function.
Oxacyclotetradecan-2-one has been identified as a component of various plant extracts and essential oils that have been evaluated for antimicrobial effects. For example, it is present in the essential oil of Achillea arabica, which has been tested for biocontrol activity against several soil-borne fungal pathogens, including Verticillium dahliae, Rhizoctonia solani, and Fusarium oxysporum. nih.gov The compound has also been isolated from the roots of Angelica dahurica, a plant whose active components have demonstrated antimicrobial effects in modern pharmacological studies. nih.gov
Further supporting the potential of this structural class, a related compound, Oxacyclohexadecan-2-one (a 16-membered macrolide), has been investigated as a potential inhibitor of beta-lactamase enzymes in carbapenem-resistant uropathogenic E. coli. semanticscholar.org This research into a similar macrolide highlights the therapeutic potential of this class of molecules in combating antibiotic resistance. semanticscholar.org The presence of Oxacyclotetradecan-2-one in plants with documented antimicrobial properties, combined with its macrolide structure, indicates its potential as a broad-spectrum antimicrobial agent worthy of further specific investigation. nih.govnih.gov
Advanced Analytical Techniques and Characterization of Oxacyclotetradecan 2 One
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Oxacyclotetradecan-2-one. In this method, the compound is vaporized and separated from other components in a mixture based on its retention time in a capillary column before being detected and identified by the mass spectrometer. d-nb.info The interpretation of mass spectra is often conducted by comparing the fragmentation pattern of an unknown component with known spectra stored in databases like the National Institute of Standards and Technology (NIST) library. phytojournal.comscielo.br
The NIST Chemistry WebBook provides reference data for Oxacyclotetradecan-2-one, including its electron ionization mass spectrum. nist.gov Key identifiers in the NIST database show characteristic mass-to-charge ratio (m/z) peaks that are used for its confirmation. nih.gov
Table 1: NIST GC-MS Library Data for Oxacyclotetradecan-2-one
| NIST Library Entry | Top m/z Peak | 2nd Highest m/z Peak | 3rd Highest m/z Peak | Total Peaks |
|---|---|---|---|---|
| Main Library (NIST No. 9818) | 41 | 55 | 69 | 62 |
| Replicate Library (NIST No. 266054) | 55 | 41 | 69 | 150 |
Data sourced from PubChem. nih.gov
Kovats retention indices, which are used to standardize retention times across different GC systems, have also been experimentally determined for this compound. nih.gov
GC-MS has been successfully applied to identify Oxacyclotetradecan-2-one in various plant extracts. For instance:
In a study on the ethanolic extract of Indoneesiella echioides leaves, Oxacyclotetradecan-2-one was identified with a retention time of 14.15 minutes. phytojournal.com
Analysis of a new Brazilian tabasco pepper (Capsicum frutescens) cultivar, BRS Avai, identified Oxacyclotetradecan-2-one as one of the volatile components. scielo.br
In the leaves of Eleocharis dulcis extracted using an ultrasound-assisted method, the compound was detected at a concentration of 1.15% with a retention time of 29.327 minutes. cabidigitallibrary.org
Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple time-of-flight mass spectrometer (Triple-TOF-MS) is an advanced analytical platform for metabolomics research. mdpi.comnih.gov This technique is particularly suited for analyzing polar and semi-polar compounds in complex biological samples that may not be amenable to GC analysis. youtube.com UPLC systems use columns with sub-2 µm particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. scribd.com
When coupled with a Triple-TOF mass spectrometer, the system allows for high-resolution, accurate mass measurements of precursor and product ions, which is crucial for the confident identification of metabolites. mdpi.com The technique is widely used for untargeted metabolomics to discover and identify compounds in various matrices, such as plant tissues. nih.gov While specific studies detailing the analysis of Oxacyclotetradecan-2-one using UPLC-Triple-TOF-MS were not prominent, the methodology is highly applicable for its detection and quantification within a broader metabolomic profile of a biological system, distinguishing it from thousands of other metabolites based on its precise mass and retention time. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. The monoisotopic mass of Oxacyclotetradecan-2-one has been computed to be 212.177630004 Da. nih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Furthermore, techniques like ion mobility-mass spectrometry can predict the collision cross-section (CCS) of a molecule, which is a measure of its size and shape in the gas phase. This property can be used as an additional identifier. Predicted CCS values for various adducts of Oxacyclotetradecan-2-one have been calculated. uni.lu
Table 2: Predicted High-Resolution Mass and Collision Cross-Section (CCS) Data for Oxacyclotetradecan-2-one Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 213.18491 | 149.8 |
| [M+Na]⁺ | 235.16685 | 159.0 |
| [M+NH₄]⁺ | 230.21145 | 157.4 |
| [M-H]⁻ | 211.17035 | 154.0 |
Data sourced from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For a molecule like Oxacyclotetradecan-2-one, a ¹H NMR spectrum would be expected to show a complex series of multiplets in the aliphatic region (approximately 1.2-1.7 ppm) corresponding to the many methylene (B1212753) (-CH₂) groups in the large ring. More distinct signals would appear at a downfield chemical shift for the protons on the carbon adjacent to the carbonyl group (α to C=O, ~2.3 ppm) and for the protons on the carbon bonded to the ester oxygen (-O-CH₂-, ~4.1 ppm). While ¹H NMR is a standard method for characterization, specific, publicly available experimental spectra for Oxacyclotetradecan-2-one are not detailed in the searched literature. hmdb.cahmdb.ca
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. For Oxacyclotetradecan-2-one (C₁₃H₂₄O₂), the spectrum would display distinct signals for each of the 13 carbon atoms, assuming molecular asymmetry. The most deshielded signal would correspond to the carbonyl carbon (C=O) of the lactone, appearing far downfield (typically >170 ppm). The carbon atom attached to the ester oxygen (-O-C) would also be downfield (~60-70 ppm) compared to the other methylene carbons of the aliphatic chain, which would resonate in the 20-40 ppm range. Public databases confirm that ¹³C NMR spectral data for Oxacyclotetradecan-2-one exists and was acquired on instruments like the Jeol FX-60. nih.gov
Hyphenated Chromatographic Techniques (e.g., LC-MS, HS-SPME-GC-MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. chromatographytoday.comnih.gov These approaches offer enhanced sensitivity and selectivity, allowing for the simultaneous separation and identification of individual components like Oxacyclotetradecan-2-one. slideshare.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is particularly useful for semi-polar compounds. In studies of plant metabolomics, reversed-phase liquid chromatography coupled with a mass spectrometer (LC-MS) has been employed to analyze the composition of semi-polar metabolites in fruit extracts. nih.gov For instance, a C18 reversed-phase column can be used with a gradient of water and acetonitrile (B52724), both acidified with formic acid, to separate compounds before they enter the mass spectrometer for detection and identification. nih.govjchr.org
Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds (VOCs), such as Oxacyclotetradecan-2-one. researchgate.netfrontiersin.org The HS-SPME technique involves exposing a coated fiber to the headspace above a sample, where volatile compounds partition onto the fiber. researchgate.net This fiber is then transferred to the injector of a gas chromatograph, where the analytes are desorbed and separated before being detected by a mass spectrometer. scielo.br This method has been successfully used to identify Oxacyclotetradecan-2-one in the volatile fractions of various peppers and in synbiotic ice cream. researchgate.netscielo.br The choice of fiber, column, and temperature programming is critical for achieving optimal separation and detection. scielo.bracs.org
Below is a table summarizing typical instrumental conditions used in the analysis of samples containing Oxacyclotetradecan-2-one.
| Technique | Sample Matrix | Extraction/Separation Details | Detection | Reference |
|---|---|---|---|---|
| HS-SPME-GC-MS | Pepper (Capsicum sp.) | SPME: Fiber conditioned prior to use. GC Column: DB-5 (30 m × 0.25 mm, 0.25 µm film thickness). Oven Program: Start at 50°C, ramp to 180°C at 5°C/min, hold for 5 min. | Mass Spectrometry (MS) | scielo.br |
| HS-SPME-GC-MS | Synbiotic Ice Cream | GC Column: HP-5MS UI column (30 m, 0.25 mm, 0.25 µm film thickness). Oven Program: Start at 40°C for 3 min, ramp to 250°C at 5°C/min, hold for 3 min. | MS detector scan range: 33-450 amu. | researchgate.net |
| LC-QTOF-MS | Pepper (Capsicum sp.) | LC Column: C18-reversed phase. Mobile Phase: Binary gradient of ultrapure water and acetonitrile, both with 0.1% formic acid. Flow Rate: 0.19 ml/min. | Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with negative electrospray ionization. | nih.gov |
| HR-LC-MS | Plant Leaf Extract (Hibiscus lobatus) | LC Column: Hypersil Gold C18 (100 × 2.1 mm, 3 MICRON). Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile. Flow Rate: 0.3 ml/min. | High-Resolution Mass Spectrometry (HR-MS) with ESI source. | jchr.org |
Chemometric and Multivariate Statistical Analysis of Analytical Data
The vast datasets generated by hyphenated techniques require advanced statistical methods for interpretation. Chemometrics and multivariate statistical analysis are used to extract meaningful information, identify patterns, and build predictive models from complex chemical data. oup.com These tools are crucial for understanding the relationships between different samples based on their chemical profiles, which include compounds like Oxacyclotetradecan-2-one.
Principal Component Analysis (PCA) is an unsupervised multivariate technique used to reduce the dimensionality of large datasets while retaining most of the original variance. acs.org It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). nih.gov By plotting the first few PCs, which capture the majority of the data's variability, PCA can reveal inherent groupings, patterns, and outliers in the data. nih.govresearchgate.net In metabolomics studies, PCA has been used to visualize the grouping tendencies of different pepper varieties based on their volatile compound profiles, which included Oxacyclotetradecan-2-one. oup.com This allows researchers to observe how different samples cluster together based on their chemical similarities. oup.comacs.org
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) is a supervised multivariate method that enhances the separation between predefined sample classes. rsc.orgmetwarebio.com Unlike PCA, OPLS-DA uses class membership information to model the data, making it a powerful tool for identifying variables (metabolites) that are responsible for the differences between groups. nih.gov The method works by separating the variation in the descriptor data (e.g., metabolite peak intensities) into two parts: one that is predictive and correlated to the response variable (the class identifier), and one that is orthogonal (uncorrelated). metwarebio.com This filtration of non-correlated signals improves model interpretation and helps pinpoint differential metabolites, such as Oxacyclotetradecan-2-one, that could serve as biomarkers for distinguishing between sample groups. rsc.orgnih.gov
To ensure that the results from supervised models like OPLS-DA are statistically significant and not due to chance, model validation is essential. Permutation testing is a non-parametric method used for this purpose. wikipedia.orguvm.edu In a permutation test, the class labels of the samples are randomly shuffled a large number of times (e.g., hundreds or thousands of times), and an OPLS-DA model is built for each permutation. uvm.edunih.gov The performance metrics (such as R2 and Q2 values) of these random models are then compared to the metrics of the original model built with the correct class labels. rsc.org If the original model's performance is significantly better than that of the models built on randomly permuted data, it indicates that the observed separation between classes is statistically significant and the model is not overfitted. jwilber.me This validation step is crucial for strengthening the inference drawn from the multivariate analysis. nih.gov
Environmental Degradation and Fate of Oxacyclotetradecan 2 One
Environmental Transport and Distribution Modeling
The movement and ultimate fate of Oxacyclotetradecan-2-one in the environment can be predicted and understood through various modeling approaches that consider its inherent properties and interactions with different environmental matrices.
Adsorption and Desorption Characteristics in Various Matrices
The tendency of a chemical to attach to and detach from soil and sediment particles, known as adsorption and desorption, significantly influences its mobility and bioavailability in the environment. ecfr.gov For Oxacyclotetradecan-2-one, its potential for adsorption to suspended solids and sediment is considered to be rather low based on calculated log Koc values. uba.de The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter in this assessment. uba.de
The adsorption behavior of organic compounds in soil is often influenced by the soil's organic matter content, clay minerals, and metal oxides. semanticscholar.org The surface of soil organic matter contains polar functional groups that can interact with chemicals through mechanisms like electrostatic interaction and hydrogen bonding. semanticscholar.org The characteristics of the sediment or soil, such as the total organic carbon content, play a dominant role in the sorption process for many organic chemicals. nih.gov
Studies on other organic compounds have shown that adsorption is a dynamic process, often characterized by an initial rapid phase followed by a slower one. mdpi.com Desorption, the release of the adsorbed chemical, is also a critical process, as it can re-introduce the compound into the water phase, potentially making it available for uptake by organisms. ifremer.fr
Interactive Data Table: Predicted Physicochemical Properties related to Adsorption
| Property | Predicted Value | Source |
|---|---|---|
| Water Solubility | 0.0048 g/L | ALOGPS foodb.ca |
| logP | 4.81 | ALOGPS foodb.ca |
| logP | 4.15 | ChemAxon foodb.ca |
| logS | -4.6 | ALOGPS foodb.ca |
| Polar Surface Area | 26.3 Ų | ChemAxon foodb.ca |
Determination of Henry's Law Constant
Henry's Law constant (H) is a crucial parameter for assessing the partitioning of a chemical between the aqueous and atmospheric phases. wikipedia.org It quantifies the tendency of a dissolved compound to escape from water into the air. wikipedia.org For Oxacyclotetradecan-2-one, the calculated Henry's Law constant suggests that volatilization from water surfaces is not an expected or significant fate process. uba.de Specifically, an estimated Henry's Law constant of 5.03 x 10-26 Pa·m³/mol indicates a very low volatility. uba.de
The determination of Henry's Law constants can be done through experimental methods or estimation techniques based on the compound's structure and other physicochemical properties. henrys-law.org
Predictive Distribution Modeling
Predictive distribution models utilize a compound's physicochemical properties, such as its adsorption characteristics and Henry's Law constant, to forecast its distribution in different environmental compartments like water, soil, sediment, and air. whoi.edu For Oxacyclotetradecan-2-one, the low potential for adsorption and volatilization suggests that it is likely to remain predominantly in the water column. uba.de Furthermore, its stability in water, with a reported half-life of 180 days, indicates persistence in the aqueous phase. uba.de
These models are essential tools for environmental risk assessment, helping to identify where a chemical is likely to accumulate and persist. whoi.edu The European Chemicals Agency (ECHA) registration dossier for a related compound also highlights the importance of distribution modeling in understanding environmental fate. europa.eu
Environmental Monitoring and Field Investigation
Environmental monitoring provides real-world data on the presence and concentration of chemicals in the environment. While specific, extensive monitoring data for Oxacyclotetradecan-2-one is not widely available in the reviewed literature, instances of its detection have been reported in various contexts. For example, it was detected in soil samples from a landfill site in New Jersey. epa.gov The compound has also been identified in the volatile profiles of various plants and microorganisms. cabidigitallibrary.orgnih.govresearchgate.netccsenet.org For instance, it was found in the leaves of Eleocharis dulcis and as a metabolite in ryegrass cultivars. cabidigitallibrary.orgacs.orgmurdoch.edu.au It has also been detected in fermented castor oil bean condiments. ccsenet.orgubm.ro The presence of Oxacyclotetradecan-2-one in plastic drinking water pipes (B44673) has also been noted as a potential organic contaminant. purdue.edu
The development of watch lists for emerging environmental pollutants, as mandated by initiatives like the European Union's Environmental Quality Standards Directive, underscores the importance of monitoring for compounds that may pose a risk to the aquatic environment but for which data is currently limited. europa.eu
Interactive Data Table: Reported Detections of Oxacyclotetradecan-2-one
| Source of Detection | Matrix | Reference |
|---|---|---|
| Emmell's Septic Landfill | Soil | epa.gov |
| Eleocharis dulcis (leaves extract) | Biotic | cabidigitallibrary.org |
| Annual Ryegrass Cultivars | Biotic | acs.orgmurdoch.edu.au |
| Fermented Castor Oil Bean Condiment | Foodstuff | ccsenet.orgubm.ro |
| Plastic Drinking Water Pipes | Man-made material | purdue.edu |
| Bipolaris australiensis (endophytic fungi) | Biotic | researchgate.net |
| Branch of Cinnamomum camphora (pyrolyzates) | Biotic | nih.gov |
Theoretical and Computational Chemistry Studies of Oxacyclotetradecan 2 One
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are fundamental in predicting the physicochemical and structural properties of compounds like Oxacyclotetradecan-2-one. Computational tools are used to calculate various molecular descriptors that are crucial for understanding the molecule's behavior. chem960.com While detailed conformational analysis and molecular dynamics studies for Oxacyclotetradecan-2-one are not widely available in published literature, numerous properties have been computed through molecular modeling. researchgate.netresearchgate.net
These predicted properties offer a foundational understanding of the molecule's size, polarity, and potential for bioavailability. The polar surface area, for instance, suggests how the molecule might interact with biological membranes, while the XLogP3-AA value indicates its lipophilicity. researchgate.net Public databases provide access to computed 3D structures, which serve as the basis for further computational analysis like docking studies. researchgate.net
Table 1: Computed Physicochemical Properties of Oxacyclotetradecan-2-one This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O₂ | PubChem researchgate.net |
| Molecular Weight | 212.33 g/mol | PubChem researchgate.net |
| Monoisotopic Mass | 212.177630012 Da | FooDB |
| XLogP3-AA | 4.7 | PubChem researchgate.net |
| logP (ALOGPS) | 4.81 | FooDB |
| Water Solubility (ALOGPS) | 0.0048 g/L | FooDB |
| Polar Surface Area | 26.3 Ų | PubChem researchgate.net, FooDB |
| Hydrogen Bond Donor Count | 0 | PubChem researchgate.net, FooDB |
| Hydrogen Bond Acceptor Count | 1 | FooDB |
| Rotatable Bond Count | 0 | FooDB |
| Predicted CCS ([M+H]⁺) | 149.8 Ų | PubChemLite scribd.com |
| Predicted CCS ([M+Na]⁺) | 159.0 Ų | PubChemLite scribd.com |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's structure with its biological activity or properties. chem960.comscribd.com For macrocyclic lactones like Oxacyclotetradecan-2-one, a significant area of interest for SAR/SPR studies is their olfactory properties.
However, developing predictive QSAR models for flexible macrocycles has proven challenging. Minor structural modifications in these molecules can lead to dramatic changes in their perceived odor, a complexity that is difficult to capture in standard QSAR models. researchgate.net Reviews on fragrance chemistry have noted that flexible macrocyclic ketones and lactones are often absent from QSAR investigations for this reason. researchgate.net
The importance of stereochemistry in the activity of related compounds highlights a key principle of SAR. For example, in the related compound 12-methyl-13-tridecanolide, the two enantiomers exhibit distinct musk odors, with one having a sandalwood tonality and the other an animal-like, camphoraceous scent. This demonstrates that the specific three-dimensional arrangement of atoms is critical to the biological effect. While these principles apply, specific QSAR or SPR models for Oxacyclotetradecan-2-one are not documented in the reviewed scientific literature.
Reaction Mechanism Elucidation via Computational Methods
The use of computational methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms provides a step-by-step understanding of how chemical transformations occur. Despite the availability of these powerful tools, a review of the scientific literature indicates that dedicated computational studies on the reaction mechanisms involving Oxacyclotetradecan-2-one have not been published. While synthetic pathways for related macrolides have been studied, the detailed computational modeling of their transition states and energy profiles is not available. researchgate.net
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction of a small molecule with a biological target, such as a protein or enzyme. These methods are crucial in the early stages of drug discovery.
Oxacyclotetradecan-2-one was identified as a bioactive compound from the stem bark of Mangifera indica (mango) and was investigated for its potential as an antimalarial agent using molecular docking. The study targeted the Plasmodium falciparum thymidylate kinase (PfTMPK), an essential enzyme for the parasite's DNA synthesis. The three-dimensional structure of PfTMPK (PDB ID: 2WWG) was used as the receptor for the docking simulation.
The computational analysis showed that Oxacyclotetradecan-2-one could successfully dock into the active site of the thymidylate kinase. The study visualized the interactions, noting the portions of the ligand that could potentially form hydrogen bonds with the target protein, which is a key indicator of binding stability. This in silico finding suggests that Oxacyclotetradecan-2-one may contribute to the observed antiplasmodial properties of the plant extract by inhibiting this crucial parasitic enzyme.
Table 2: Molecular Docking Study of Oxacyclotetradecan-2-one This table is interactive. You can sort and filter the data.
| Ligand | Target Protein | Target's PDB ID | Software/Tool | Study Focus | Finding |
|---|---|---|---|---|---|
| Oxacyclotetradecan-2-one | Plasmodium falciparum thymidylate kinase (PfTMPK) | 2WWG | MCULE | Antimalarial activity | Successfully docked into the active site of PfTMPK. |
Polymeric Applications and Derivatives Incorporating Oxacyclotetradecan 2 One Motif
Investigation of Oxacyclotetradecan-2-one as a Building Block in Complex Macrolactones
The oxacyclotetradecan-2-one framework is a core structural feature in certain complex natural products, such as the erythromycin (B1671065) antibiotics, which contain a 14-membered lactone ring. newdrugapprovals.org The chemical synthesis of these large rings is a significant challenge, often complicated by side reactions like dimerization and polymerization. newdrugapprovals.org Consequently, research into methods for efficiently creating the 14-membered lactone ring is crucial for accessing these complex molecules and their derivatives.
One prominent strategy for synthesizing macrolactones is Ring-Closing Metathesis (RCM). While not starting from pre-formed oxacyclotetradecan-2-one, this method builds the ring system from acyclic precursors. For instance, the synthesis of an unsaturated analog, (10E/Z)-Oxacyclotetradec-10-en-2-one, was achieved in high yield from an olive oil-derived olefinic ester using a Grubbs-type catalyst (GB-2). nih.gov This approach highlights a viable pathway to the oxacyclotetradecane (B12783953) skeleton, which can then be modified or used in further synthetic steps. nih.gov The successful cyclization is highly dependent on reaction conditions, such as catalyst choice, solvent, and reactant concentration, to favor the formation of the desired monomeric macrolactone over oligomeric byproducts. nih.gov
Table 1: Synthesis of an Oxacyclotetradecan-2-one Analog via RCM nih.gov
| Precursor | Product | Catalyst | Yield |
|---|---|---|---|
| Olive Oil-Derived Olefinic Ester | (10E/Z)-Oxacyclotetradec-10-en-2-one | GB-2 (5 mol %) | 92% |
The bifunctional nature of compounds like 4-oxoazetidine-2-carbaldehydes, which act as versatile building blocks for complex molecules, provides a model for how oxacyclotetradecan-2-one and its derivatives could be similarly exploited in stereocontrolled synthesis. rsc.org Derivatives, such as (11E)-11-(hydroxyimino)-1-oxacyclotetradecan-2-one, introduce additional functional groups (an oxime), expanding their potential use as ligands in supramolecular assemblies or as precursors for other complex structures. vulcanchem.com
Potential as a Monomer in Polymer Synthesis
Oxacyclotetradecan-2-one is a macrolactone, a class of cyclic esters that can undergo ring-opening polymerization (ROP) to form high molecular weight aliphatic polyesters. bas.bg This process is analogous to the well-established ROP of other lactones and lactams, such as laurolactam, which is polymerized to produce Polyamide 12 (Nylon-12). wikipedia.org The polymerization of macrolactones is a key strategy for creating polyesters that exhibit properties similar to polyethylene, offering a potential bio-based alternative to traditional polyolefins. bas.bg
The driving force for the ROP of large lactones is the release of ring strain, although for rings of this size (14-membered), the strain is minimal. The reaction is typically driven by entropic factors and can be initiated by various catalytic systems. Evidence for the compound's propensity to polymerize is seen in studies of bio-oil aging, where reactive ketonic species like 13-methyl-oxacyclotetradecan-2-one were observed to disappear over time, likely due to polymerization and condensation reactions. researchgate.net
The resulting polymer, poly(tridecanolactone), would consist of repeating units of 13-hydroxytridecanoic acid. The general reaction is as follows:
n C₁₃H₂₄O₂ → [-O-(CH₂)₁₂-CO-]ₙ
This polymerization creates a linear polyester (B1180765) with a long hydrocarbon segment, which dictates many of its material properties.
Fabrication of Materials with Oxacyclotetradecan-2-one Moieties (e.g., self-stratified polyurethane-polyurea nanosystems)
While oxacyclotetradecan-2-one holds clear potential as a monomer, specific documented instances of its incorporation into fabricated materials like self-stratified polyurethane-polyurea nanosystems are not prevalent in the literature. Polyurethane and polyurea nanosystems are noted for their versatility and biocompatibility, often synthesized from various precursors to achieve self-assembling, stratified nanoparticles. nih.gov
However, a potential route for incorporating the oxacyclotetradecan-2-one motif into such systems can be envisioned. The ROP of the lactone can produce oligomers or polymers with terminal hydroxyl and carboxylic acid groups. These telechelic polymers could then serve as macrodiols in subsequent polycondensation reactions with diisocyanates to form polyester-polyurethanes. Alternatively, reduction of the lactone itself can yield the corresponding diol, 1,13-tridecanediol. This diol could then be directly used as a building block in polyurethane synthesis. Research on related compounds has shown that diols derived from macrolactones have applications in polymer science, suggesting this is a chemically feasible, though not yet widely documented, pathway for oxacyclotetradecan-2-one.
Structure-Performance Relationships in Oxacyclotetradecan-2-one-Derived Polymers
The properties of polymers derived from oxacyclotetradecan-2-one are intrinsically linked to its molecular structure: a 14-membered ring containing a single ester linkage and a long chain of twelve methylene (B1212753) (-CH₂-) groups. The resulting polymer, poly(tridecanolactone), is an aliphatic polyester whose characteristics can be inferred by comparing it to polymers made from other macrolactones. bas.bg
Crystallinity and Melting Point : The long, flexible aliphatic chain allows for efficient chain packing, similar to polyethylene. Therefore, poly(tridecanolactone) is expected to be a semi-crystalline polymer. The melting point (Tm) of polylactones is highly dependent on the length of the methylene chain. Longer chains generally lead to higher melting points. For example, poly(pentadecalactone) (from a 16-membered ring) has a melting point of around 95 °C. bas.bg The polymer from oxacyclotetradecan-2-one would likely exhibit a slightly lower, but still significant, melting point due to its shorter repeating unit.
Mechanical Properties : The polyethylene-like nature of the polymer chain suggests that it would produce materials that are flexible and tough, suitable for applications where high ductility is required.
Hydrophobicity : The dominance of the (CH₂)₁₂ segment over the polar ester group would make the polymer highly hydrophobic.
Biodegradability : As a polyester, it is expected to be biodegradable, although the rate of degradation would likely be slow due to its high crystallinity and hydrophobicity, which limit enzyme access to the ester linkages.
Table 2: Comparison of Properties for Polymers Derived from Macrolactones bas.bg
| Monomer | Ring Size | Polymer | Melting Point (Tm) | Key Structural Feature |
|---|---|---|---|---|
| ω-Pentadecalactone | 16 | Poly(pentadecalactone) | ~95 °C | -(CH₂)₁₄- |
| Oxacyclotetradecan-2-one | 14 | Poly(tridecanolactone) | (Predicted to be slightly < 95 °C) | -(CH₂)₁₂- |
The data illustrates that the length and saturation of the aliphatic chain are primary determinants of the polymer's thermal properties. The introduction of unsaturation, as in ambrettolide, disrupts chain packing and significantly lowers the melting point. bas.bg Therefore, poly(tridecanolactone) is positioned to be a high-performance, semi-crystalline biomaterial whose properties can be precisely understood through the structure of its monomer.
Future Research Directions and Translational Perspectives for Oxacyclotetradecan 2 One
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of macrocyclic musks like Oxacyclotetradecan-2-one has traditionally relied on multi-step chemical processes. tandfonline.com The future of its production is geared towards more sustainable and efficient methods.
A significant area of research is the advancement of biocatalysis . The use of enzymes, particularly lipases, for the intramolecular cyclization of ω-hydroxy acids or their esters to form macrocyclic lactones is a promising green alternative. tandfonline.comtandfonline.comnih.gov These enzymatic syntheses offer high selectivity and operate under mild conditions, often in non-conventional solvents like supercritical fluids, which can enhance yield and facilitate product separation. tandfonline.comtandfonline.com Research into discovering new, robust biocatalysts, such as thioesterase domains from natural product biosynthesis, is expanding the scope of chemoenzymatic macrocyclization. rsc.org The immobilization of these enzymes is also a key strategy to improve their stability and reusability for industrial-scale production.
Another critical direction is the utilization of renewable feedstocks . Moving away from petrochemical precursors towards bio-based starting materials, such as fatty acids from plant or microbial sources, is a core principle of green chemistry that can make the production of Oxacyclotetradecan-2-one more sustainable.
Furthermore, advanced catalysis continues to be a focal point. The development of novel catalysts for reactions like ring-closing metathesis aims to increase efficiency and reduce waste. The goal is to create highly selective and recyclable catalytic systems that minimize energy consumption and environmental impact.
Table 1: Comparison of Synthetic Routes for Oxacyclotetradecan-2-one
| Synthetic Route | Advantages | Disadvantages | Key Research Areas |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established methods. | Often requires harsh conditions, multiple steps, and can generate significant waste. tandfonline.com | Improving catalyst efficiency and selectivity. |
| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild reaction conditions, environmentally friendly. tandfonline.comtandfonline.com | Enzyme stability and cost can be limitations. tandfonline.comnih.gov | Discovery of novel enzymes, enzyme immobilization, process intensification. rsc.orgnih.gov |
| Renewable Feedstock-Based Synthesis | Reduces reliance on fossil fuels, sustainable. | Complexity of feedstock processing and purification. | Metabolic engineering of microorganisms, efficient conversion of bio-based precursors. |
Comprehensive Elucidation of Biological and Ecological Roles
While Oxacyclotetradecan-2-one has been identified in various natural sources, including plants like Angelica archangelica and fungi, its precise biological and ecological functions are not fully understood. nih.govmdpi.com
Future research will likely focus on its role in chemical ecology . It has been detected in several plant species, such as Achillea santolina and certain pepper varieties (Capsicum sp.), suggesting potential roles in plant defense or as a signaling molecule. biomedpharmajournal.orgnih.govmdpi.commdpi.com For instance, studies have shown that the levels of this and other volatile compounds can change with plant development and may be associated with aroma profiles that could deter herbivores or attract pollinators. nih.govmdpi.commdpi.com Investigating its potential as a pheromone in insects also warrants further exploration, which could lead to novel pest management strategies.
In microbiology , the compound has been found as a metabolite in endophytic fungi. mdpi.com This discovery opens avenues to explore its potential antimicrobial properties or its role in microbial communication, such as quorum sensing. Endophytic fungi are known producers of a wide array of bioactive compounds, and Oxacyclotetradecan-2-one from these sources could be screened for useful biological activities. mdpi.com
Advanced Environmental Impact Assessment and Mitigation Strategies
As a fragrance ingredient, Oxacyclotetradecan-2-one can be released into the environment through wastewater. industrialchemicals.gov.au Therefore, understanding its environmental fate is crucial. Macrocyclic musks, as a class, are considered to be more biodegradable than older categories of synthetic musks like polycyclic and nitro musks. soda.co.jpospar.org
Future research should focus on a comprehensive environmental risk assessment . This includes detailed studies on its biodegradation pathways in aquatic and terrestrial systems. While some macrocyclic musks are considered readily biodegradable, specific data for Oxacyclotetradecan-2-one is essential. industrialchemicals.gov.aufraunhofer.de Standardized tests are needed to determine its persistence and potential for bioaccumulation. industrialchemicals.gov.auospar.org Although the high lipophilicity (log Kow) of macrocyclic musks suggests a potential for bioaccumulation, experimental evidence on similar compounds indicates that they may be biotransformed and depurated relatively quickly by organisms like fish. industrialchemicals.gov.auospar.org
Developing mitigation strategies is another key area. This involves optimizing wastewater treatment processes to efficiently remove macrocyclic musks, preventing their entry into surface waters and soil. industrialchemicals.gov.au
Exploration of Emerging Applications in Chemical Biology and Materials Science
The unique 14-membered macrocyclic lactone structure of Oxacyclotetradecan-2-one makes it an interesting candidate for applications beyond fragrances. foodb.cahmdb.ca
In chemical biology , the molecule could serve as a scaffold for creating novel chemical probes. nih.gov Through bioorthogonal chemistry techniques, the lactone ring could be functionalized to create tools for studying biological processes or for targeted drug delivery. nih.gov
In materials science , macrocyclic lactones are valuable monomers for creating biodegradable polyesters via ring-opening polymerization. umich.edu Future research could investigate the polymerization of Oxacyclotetradecan-2-one to produce new polymers with unique thermal and mechanical properties. routledge.com These bio-based and potentially biodegradable materials could find applications in sustainable packaging, medical devices, or tissue engineering. umich.edu The modular nature of "click chemistry" could be employed to rapidly synthesize and screen new functional polymers derived from this lactone. umich.edu
Table 2: Potential Future Applications of Oxacyclotetradecan-2-one
| Field | Potential Application | Research Focus |
|---|---|---|
| Chemical Biology | Scaffold for chemical probes and targeted therapies. | Synthesis of functionalized derivatives, application of bioorthogonal chemistry. nih.gov |
| Materials Science | Monomer for novel biodegradable polyesters. | Ring-opening polymerization studies, characterization of polymer properties. umich.eduroutledge.com |
| Agriculture | Pheromone for pest management. | Behavioral studies on insects, field trapping experiments. |
| Biotechnology | Target for discovery of novel enzymes. | Screening for lactone-synthesizing or-hydrolyzing enzymes from microbial sources. rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Oxacyclotetradecan-2-one, and how can purity be validated?
- Methodological Answer : Oxacyclotetradecan-2-one (CAS 1725-04-8) is typically synthesized via intramolecular cyclization of hydroxy acids or esterification of long-chain diols. Key validation steps include:
- Chromatographic Analysis : Use HPLC or GC-MS to confirm purity (≥95% recommended for reproducibility) .
- Spectroscopic Characterization : Employ H/C NMR to verify the lactone ring structure and absence of side products. Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., 27198-63-6 for 14-methyl derivatives) .
- Melting Point Consistency : Compare observed values with literature data (e.g., 29.327°C retention time in GC analysis ).
Q. How do structural variations (e.g., methyl substitution) affect Oxacyclotetradecan-2-one’s physicochemical properties?
- Methodological Answer : Substituents like 13-methyl or 14-methyl groups alter steric and electronic profiles:
- Computational Modeling : Use DFT calculations to predict bond angles and torsional strain in derivatives (e.g., InChIKey FGDBANZBXSVCEG-UHFFFAOYSA-N for 14-methyl ).
- Thermal Analysis : DSC can reveal melting point shifts; for example, 13R-methyl derivatives exhibit distinct crystallinity due to chiral centers .
- Solubility Testing : Compare logP values across derivatives using shake-flask methods in polar/nonpolar solvents.
Q. What spectroscopic techniques are critical for characterizing Oxacyclotetradecan-2-one’s stereochemistry?
- Methodological Answer :
- Vibrational Spectroscopy : IR analysis of carbonyl stretching frequencies (C=O at ~1740 cm) confirms lactone formation .
- Chiral HPLC : Resolve enantiomers of methyl-substituted derivatives (e.g., 13R-methyl ) using cellulose-based chiral columns.
- X-ray Crystallography : Resolve absolute configuration for novel derivatives, referencing CCDC databases for analogous structures.
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for Oxacyclotetradecan-2-one derivatives be resolved?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity (e.g., 59% inhibition variance in Eleocharis dulcis extracts ) require:
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 μM) and controls (e.g., solvent-only baselines).
- Meta-Analysis : Compare data across studies using PRISMA guidelines, focusing on variables like solvent polarity (DMSO vs. ethanol) .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl position) with bioactivity via partial least squares regression.
Q. What experimental designs minimize side reactions during Oxacyclotetradecan-2-one’s macrocyclic synthesis?
- Methodological Answer :
- Kinetic Control : Optimize reaction time/temperature (e.g., 60°C for 48 hours ) to favor cyclization over oligomerization.
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH or Sc(OTf)) for regioselective esterification .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediate formation.
Q. How does stereoelectronic effects influence Oxacyclotetradecan-2-one’s reactivity in ring-opening polymerization?
- Methodological Answer :
- Computational Studies : Analyze transition states using Gaussian09 at the B3LYP/6-31G(d) level to predict ring-opening pathways .
- Kinetic Isotope Effects (KIEs) : Deuterated analogs (e.g., CBL66ATP5H ) can validate nucleophilic attack mechanisms.
- Polymer Characterization : Use GPC and MALDI-TOF to assess molecular weight distributions under varying initiators (e.g., Sn(Oct)).
Q. What strategies validate the ecological relevance of Oxacyclotetradecan-2-one in environmental samples?
- Methodological Answer :
- SPME-GC/MS : Detect trace lactones in water/soil matrices with limits of quantification (LOQ) ≤1 ppb .
- Isotope Dilution : Use C-labeled internal standards to correct matrix effects in LC-MS workflows .
- Biotic Degradation Assays : Incubate with soil microbiomes and monitor degradation via TOC/TIC analysis .
Data Presentation and Reproducibility Guidelines
- Supplementary Materials : Follow Beilstein Journal protocols to deposit raw NMR/IR spectra, crystallographic data, and assay replicates in public repositories (e.g., Zenodo) .
- Contradiction Reporting : Use CONSORT-like flowcharts to document outlier exclusion criteria and statistical adjustments (e.g., Bonferroni correction) .
- Ethical Compliance : Disclose synthetic hazards (e.g., teratogenic risks per Aaron Chemicals SDS ) and obtain institutional review for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
